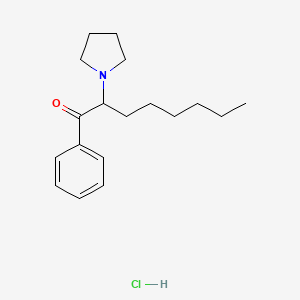
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride, also known as PV9, is a synthetic cathinone derivative. It belongs to the class of α-pyrrolidinophenones, which are known for their stimulant effects. This compound has gained attention in forensic toxicology due to its presence in designer drugs and its potential for abuse .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one typically involves the following steps:
Formation of the Ketone Intermediate: The initial step involves the reaction of phenylacetonitrile with octanoyl chloride in the presence of a base such as sodium hydroxide to form 1-phenyl-2-octanone.
Pyrrolidine Addition: The ketone intermediate is then reacted with pyrrolidine under acidic conditions to yield 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one.
Hydrochloride Formation: Finally, the free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to obtain the pure monohydrochloride salt.
化学反应分析
Types of Reactions
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one undergoes several types of chemical reactions:
Oxidation: The pyrrolidine ring can be oxidized to form the corresponding pyrrolidone.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of pyrrolidone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cathinones.
Biology: Studied for its effects on the central nervous system and its potential neurotoxicity.
Medicine: Investigated for its stimulant properties and potential therapeutic uses.
Industry: Used in the development of new psychoactive substances and forensic toxicology.
作用机制
The compound exerts its effects primarily by acting as a central nervous system stimulant. It is believed to increase the levels of neurotransmitters such as dopamine and norepinephrine by inhibiting their reuptake. This leads to increased stimulation and euphoria. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in the regulation of neurotransmitter levels .
相似化合物的比较
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one is similar to other synthetic cathinones such as:
α-Pyrrolidinovalerophenone (α-PVP): Known for its potent stimulant effects.
3,4-Methylenedioxypyrovalerone (MDPV): Another potent stimulant with a similar mechanism of action.
α-Pyrrolidinobutiophenone (α-PBP): Shares structural similarities but differs in the length of the alkyl chain.
Uniqueness
The uniqueness of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one lies in its longer alkyl chain, which affects its pharmacokinetic properties and metabolic pathways. This structural difference can lead to variations in potency, duration of action, and toxicity compared to its analogs .
属性
分子式 |
C18H28ClNO |
|---|---|
分子量 |
309.9 g/mol |
IUPAC 名称 |
1-phenyl-2-pyrrolidin-1-yloctan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16;/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3;1H |
InChI 键 |
IMDZZHFIOSIZRR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


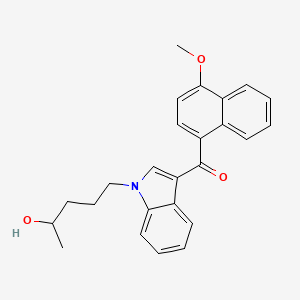
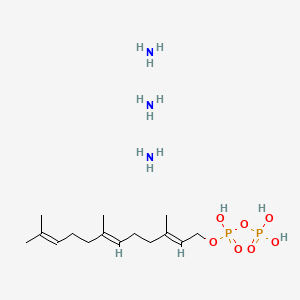
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S,8R,11Z,15R,18R,25R,26S,35S,37R,46S,53R,59R)-18-[(2R,3S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766288.png)
![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)
![(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766309.png)
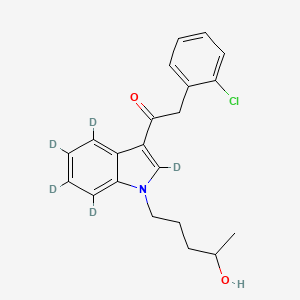
![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,6R,8R,11S)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766321.png)
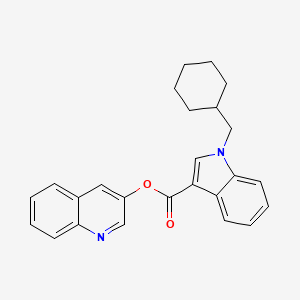
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S)-18-[(2S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766333.png)
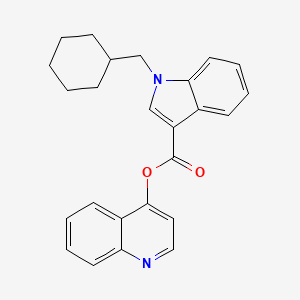
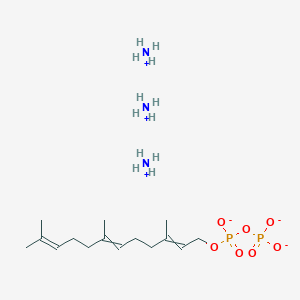
![[(2S,3R,4S,6S)-6-[(2R,4R,5S,6R)-2-[(1S,2R,3S)-3-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-2-hydroxy-1-methyl-butyl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]tetrahydropyran-4-yl]oxy-4-hydroxy-2-methyl-tetrahydropyran-3-yl] carbamate](/img/structure/B10766352.png)
![[(9S,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766355.png)
![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,11R,15E,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766357.png)
